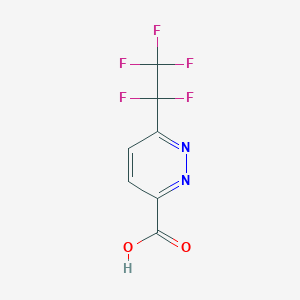

6-Pentafluoroethyl-pyridazine-3-carboxylic acid

Beschreibung

6-Pentafluoroethyl-pyridazine-3-carboxylic acid is a fluorinated heterocyclic compound featuring a pyridazine ring substituted with a pentafluoroethyl (-C₂F₅) group at the 6-position and a carboxylic acid (-COOH) group at the 3-position. The pentafluoroethyl substituent, a strong electron-withdrawing group, significantly influences the compound’s electronic properties, acidity, and lipophilicity.

Eigenschaften

Molekularformel |

C7H3F5N2O2 |

|---|---|

Molekulargewicht |

242.10 g/mol |

IUPAC-Name |

6-(1,1,2,2,2-pentafluoroethyl)pyridazine-3-carboxylic acid |

InChI |

InChI=1S/C7H3F5N2O2/c8-6(9,7(10,11)12)4-2-1-3(5(15)16)13-14-4/h1-2H,(H,15,16) |

InChI-Schlüssel |

UGUVCAZFUVVJOW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NN=C1C(=O)O)C(C(F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable pyridazine precursor with pentafluoroethyl iodide under basic conditions, followed by oxidation and carboxylation steps .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Pentafluoroethyl-pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridazine derivatives.

Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridazine derivatives with higher oxidation states, while substitution reactions can introduce various functional groups onto the pyridazine ring .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its unique properties make it suitable for:

- Drug Development : The carboxylic acid group allows for modifications that can enhance drug efficacy. Studies indicate that fluorinated compounds often exhibit improved pharmacokinetic properties, including increased metabolic stability and bioavailability .

- Enzyme Inhibition : Research has shown that derivatives of pyridazine compounds can inhibit crucial enzymes like monoamine oxidase, which is relevant for treating neurodegenerative disorders such as Alzheimer's disease. For instance, related compounds have demonstrated potent inhibition with low IC50 values, indicating their potential therapeutic benefits .

Case Study: Inhibition of Monoamine Oxidase

A study evaluated similar pyridazine derivatives for their ability to inhibit monoamine oxidase-B, revealing an IC50 value of 0.013 µM, suggesting strong potential for neuroprotective applications .

Materials Science

6-Pentafluoroethyl-pyridazine-3-carboxylic acid's properties also lend themselves to applications in materials science:

- Synthesis of Fluorinated Polymers : The compound can be utilized in the production of fluorinated polymers that exhibit enhanced chemical resistance and thermal stability. These materials are valuable in various industrial applications including coatings and insulation.

- Coordination Chemistry : Complexes formed with transition metals (e.g., ruthenium) using this compound as a ligand have shown promising antibacterial activities against pathogens like Pseudomonas aeruginosa. Such complexes can inhibit biofilm formation and virulence factors, making them potential candidates for antimicrobial agents .

Biological Research

In biological research, the compound's interaction with various biological targets is of significant interest:

- Antibacterial Activity : Studies have demonstrated that ruthenium complexes derived from pyridazine carboxylic acids exhibit high antibacterial activity without cytotoxic effects on normal cells. This property is crucial for developing new antibiotics .

- Fluorinated Compounds in Medicine : The incorporation of fluorine atoms into small molecules has been shown to enhance their lipophilicity and metabolic stability, leading to improved therapeutic profiles. Compounds similar to 6-pentafluoroethyl-pyridazine-3-carboxylic acid are being investigated for their roles in drug design and development .

Comparative Analysis of Related Compounds

| Compound Name | Structural Characteristics | Notable Properties |

|---|---|---|

| 6-Fluoropyridine-3-carboxylic acid | Contains a fluorine atom instead of pentafluoroethyl | Antimicrobial activity |

| Pyridazine-3-carboxylic acid | Lacks fluorination but retains carboxylic functionality | Used in coordination chemistry |

| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | Contains trifluoromethyl group | Exhibits herbicidal properties |

| 2,6-Difluoropyridine-3-carboxylic acid | Two fluorine atoms on the pyridine ring | Potential use in pharmaceuticals |

Wirkmechanismus

The mechanism of action of 6-Pentafluoroethyl-pyridazine-3-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists at receptor sites .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Acidity and Reactivity

The carboxylic acid group’s acidity is modulated by substituents on the heterocyclic core. Comparative analysis with analogs reveals:

| Compound Name | Substituents | Core Structure | Key Electronic Effects | Acidity (Relative) |

|---|---|---|---|---|

| 6-Pentafluoroethyl-pyridazine-3-carboxylic acid | -C₂F₅ (6-position), -COOH (3) | Pyridazine | Strong electron withdrawal (-C₂F₅) | Highest |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | -Cl (2), -CH₃ (6), -COOH (4) | Pyrimidine | Moderate electron withdrawal (-Cl), +I effect (-CH₃) | Moderate |

| 6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one | -Ph(4-F,2-OCH₃) (6), -C=O (3) | Pyridazinone | Electron withdrawal (-F), electron donation (-OCH₃) | Lower |

| 6-(4-Fluoro-3-(trifluoromethyl)phenyl)-pyridazin-3(2H)-one | -Ph(4-F,3-CF₃) (6), -C=O (3) | Pyridazinone | Strong electron withdrawal (-CF₃, -F) | High |

Key Findings :

- The pentafluoroethyl group in the target compound induces greater acidity in the -COOH group compared to chloro/methyl-substituted pyrimidines (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) due to its stronger electron-withdrawing nature .

- Pyridazine cores (two adjacent nitrogen atoms) generally exhibit higher polarity and hydrogen-bonding capacity than pyrimidines (two non-adjacent nitrogens), enhancing solubility in polar solvents .

Lipophilicity and Bioavailability

Fluorinated substituents increase lipophilicity, impacting membrane permeability and metabolic stability:

| Compound | LogP (Predicted) | Key Substituent Contributions |

|---|---|---|

| 6-Pentafluoroethyl-pyridazine-3-carboxylic acid | ~1.8 | -C₂F₅ (highly lipophilic), -COOH (polar) |

| 6-(4-Ethylphenyl)pyridine-3-carboxylic acid | ~2.5 | -Ph(4-C₂H₅) (lipophilic), -COOH |

| 6-(4-Fluoro-3-methoxycarbonylphenyl)pyridine-3-carboxylic acid | ~1.2 | -Ph(4-F, 3-COOCH₃) (polar, moderate lipo) |

Key Findings :

- Compounds with trifluoromethyl (-CF₃) groups (e.g., 6-(4-Fluoro-3-(trifluoromethyl)phenyl)-pyridazinone) exhibit similar logP values but lack the carboxylic acid moiety, reducing hydrogen-bonding capacity .

Biologische Aktivität

6-Pentafluoroethyl-pyridazine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, antimicrobial properties, anticancer efficacy, and other relevant findings from recent studies.

Chemical Structure and Synthesis

6-Pentafluoroethyl-pyridazine-3-carboxylic acid is characterized by a pyridazine ring substituted with a pentafluoroethyl group and a carboxylic acid functional group. The synthesis typically involves multi-step reactions, including the introduction of the pentafluoroethyl group and subsequent carboxylation processes.

Synthesis Overview:

- Starting Materials: Pyridazine derivatives

- Reagents: Pentafluoroethylating agents, carboxylation reagents

- Conditions: Varying temperatures and solvents depending on the specific reaction steps

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6-Pentafluoroethyl-pyridazine-3-carboxylic acid. In vitro assays have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Efficacy of 6-Pentafluoroethyl-pyridazine-3-carboxylic acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 8 µg/mL |

These results indicate that the compound exhibits significant antimicrobial activity, comparable to established antibiotics .

Anticancer Properties

The anticancer potential of 6-Pentafluoroethyl-pyridazine-3-carboxylic acid has been explored in several studies. Notably, it has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study: Anticancer Activity Assessment

In a study evaluating various pyridazine derivatives, 6-Pentafluoroethyl-pyridazine-3-carboxylic acid was tested against human cancer cell lines such as T-47D (breast cancer) and SKOV-3 (ovarian cancer). The results indicated that this compound induced significant apoptosis in these cell lines.

Table 2: IC50 Values of 6-Pentafluoroethyl-pyridazine-3-carboxylic acid in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| T-47D | 12.5 |

| MDA-MB-231 | 18.0 |

| SKOV-3 | 15.0 |

The apoptosis was confirmed through Annexin V-FITC assays, showing a marked increase in early and late apoptotic cells upon treatment with the compound .

The mechanism by which 6-Pentafluoroethyl-pyridazine-3-carboxylic acid exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that it binds effectively to CDK2, inhibiting its activity and thereby disrupting the cell cycle progression in cancer cells. This inhibition leads to increased levels of cyclin-dependent kinase inhibitors and promotes apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.